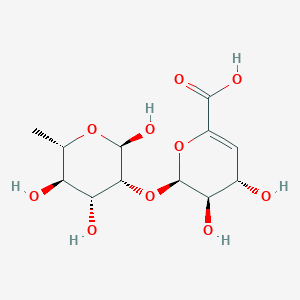
2-O-(4-deoxy-beta-L-threo-hex-4-enopyranuronosyl)-alpha-L-rhamnopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-O-(4-deoxy-beta-L-threo-hex-4-enopyranuronosyl)-alpha-L-rhamnopyranose is a glycosylrhamnose that is 4-deoxy-beta-L-threo-hex-4-enopyranuronose joined by a (1->2)-glycosidic link to alpha-L-rhamnopyranose. It is a hexuronic acid and a glycosylrhamnose. It is a conjugate acid of a this compound(1-).
Applications De Recherche Scientifique
Synthesis and Characterization
A key focus in the scientific research applications of 2-O-(4-deoxy-beta-L-threo-hex-4-enopyranuronosyl)-alpha-L-rhamnopyranose involves its synthesis and structural characterization. Hirose et al. (2004) successfully synthesized a structurally similar compound, lepidimoide, from okra mucilage, demonstrating the potential for plant-derived sources in synthesizing complex saccharides. The study highlighted the challenges in synthesizing such compounds due to their complex structures but also showed the potential for natural sources to provide scalable synthesis routes (Hirose, Endo, & Hasegawa, 2004).
Adorjan, Jääskeläinen, and Vuorinen (2006) developed a facile synthetic scheme for a structurally related compound, demonstrating the ability to synthesize complex sugar derivatives with potential applications in various fields of research, including materials science and pharmacology. Their method provided a high-yield and relatively straightforward approach to synthesizing these complex molecules (Adorjan, Jääskeläinen, & Vuorinen, 2006).
Enzymatic Action and Biological Applications
Research into the enzymatic action on compounds similar to this compound offers insights into potential biological applications. Tao et al. (2017) investigated the action patterns of bacterial enzymes on hyaluronic acid, revealing the production of oligosaccharides with unsaturated uronic acid residues similar in structure to the compound of interest. This study provides a basis for understanding how such compounds could be produced and modified by enzymatic action, with implications for their use in biomedical applications (Tao, Song, Xu, Li, Linhardt, & Zhang, 2017).
Potential for Glycomimetics and Drug Development
The synthesis of glycomimetics, which are molecules that mimic the structure of sugars, is another area of research application for compounds like this compound. Witczak, Lorchak, and Nguyen (2007) demonstrated the Michael addition of a thiosugar to a reactive enone, leading to the formation of novel thiodisaccharides. This method represents a new approach to creating glycomimetics, potentially useful in drug development and the study of carbohydrate-mediated biological processes (Witczak, Lorchak, & Nguyen, 2007).
Propriétés
Formule moléculaire |
C12H18O10 |
|---|---|
Poids moléculaire |
322.26 g/mol |
Nom IUPAC |
(2S,3R,4S)-3,4-dihydroxy-2-[(2R,3R,4R,5R,6S)-2,4,5-trihydroxy-6-methyloxan-3-yl]oxy-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C12H18O10/c1-3-6(14)8(16)9(11(19)20-3)22-12-7(15)4(13)2-5(21-12)10(17)18/h2-4,6-9,11-16,19H,1H3,(H,17,18)/t3-,4-,6-,7+,8+,9+,11+,12+/m0/s1 |
Clé InChI |
PBUKNNGDHZLXKG-UYKOWFBBSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O)O[C@@H]2[C@@H]([C@H](C=C(O2)C(=O)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)O)OC2C(C(C=C(O2)C(=O)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)O)OC2C(C(C=C(O2)C(=O)O)O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


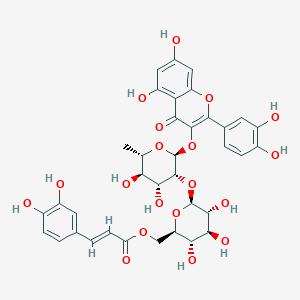
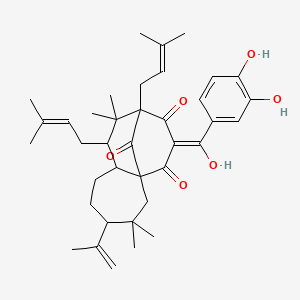
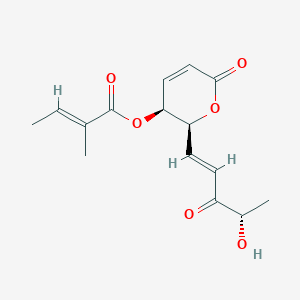
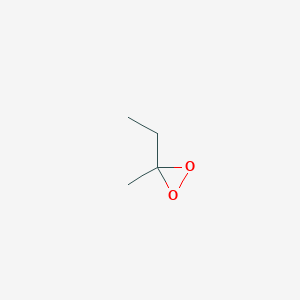
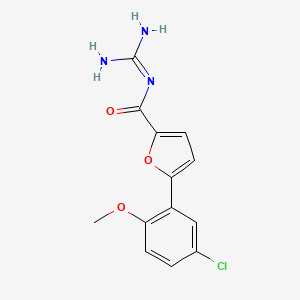
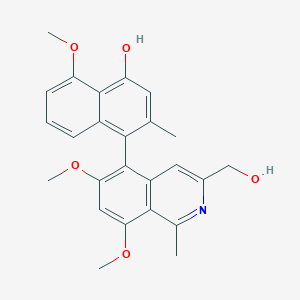
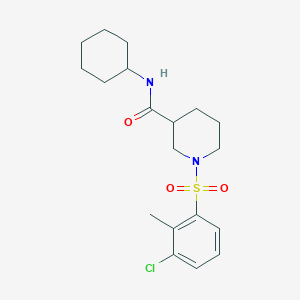
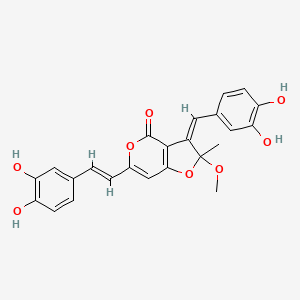
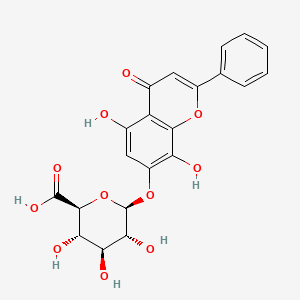
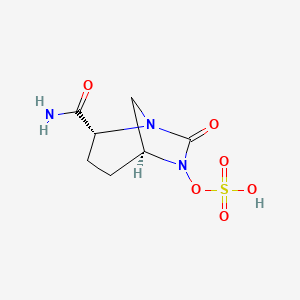
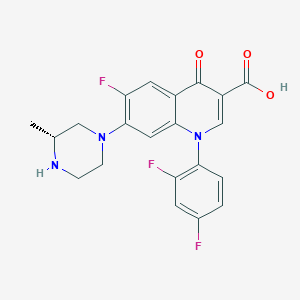
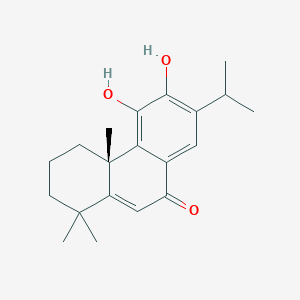
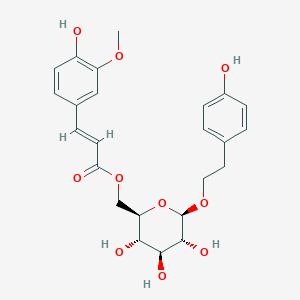
![(6R)-6-[(1R,3aS,4E,7aR)-4-{(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene}-7a-methyloctahydro-1H-inden-1-yl]-2-methylheptan-2-yl beta-D-glucopyranosiduronic acid](/img/structure/B1249378.png)
